

## Cross-study analysis of Luvadaxistat's efficacy in different schizophrenia patient populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Luvadaxistat |           |
| Cat. No.:            | B608702      | Get Quote |

# Luvadaxistat in Schizophrenia: A Cross-Study Efficacy Analysis

A Comparative Guide for Researchers and Drug Development Professionals

**Luvadaxistat** (formerly TAK-831) is an investigational selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1] The rationale for its development in schizophrenia stems from the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[2][3] By inhibiting DAAO, the enzyme responsible for the degradation of D-serine, **Luvadaxistat** increases the levels of this endogenous co-agonist at the NMDA receptor's glycine site.[2][4] This mechanism is intended to enhance NMDA receptor signaling, potentially ameliorating negative and cognitive symptoms of schizophrenia.[5]

Despite a promising mechanism of action, the clinical development of **Luvadaxistat** for schizophrenia was halted following inconsistent results in Phase II trials.[1][6] This guide provides a cross-study analysis of **Luvadaxistat**'s efficacy in two distinct schizophrenia patient populations: those with persistent negative symptoms and those with cognitive impairment associated with schizophrenia (CIAS). We present available quantitative data, detail the experimental protocols of the key clinical trials, and contextualize **Luvadaxistat**'s performance against the broader landscape of treatments for these challenging symptom domains.



## Data Presentation: Efficacy of Luvadaxistat in Phase II Clinical Trials

The clinical evaluation of **Luvadaxistat** in schizophrenia centered on two pivotal Phase II studies: the INTERACT trial, which focused on patients with predominant negative symptoms, and the ERUDITE trial, which targeted patients with cognitive impairment.

### **INTERACT Study (NCT03382639)**

The INTERACT study was a Phase II, randomized, double-blind, placebo-controlled trial that evaluated three different doses of **Luvadaxistat** (50 mg, 125 mg, and 500 mg daily) as an adjunctive treatment in 256 adults with schizophrenia and persistent negative symptoms.[4] The primary endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[4]

Primary Outcome: Negative Symptoms

The INTERACT study did not meet its primary endpoint.[4] There were no statistically significant improvements in the PANSS Negative Symptom Factor Score for any of the **Luvadaxistat** dose groups compared to placebo at the 12-week mark.[4]

Secondary Outcome: Cognitive Function

While failing to show efficacy for negative symptoms, the 50 mg dose of **Luvadaxistat** demonstrated a statistically significant improvement in secondary endpoints related to cognitive function.[4] This suggested a potential therapeutic window for cognitive enhancement.



| Outcome<br>Measure                        | Placebo (n=87) | Luvadaxistat<br>50 mg (n=58) | Luvadaxistat<br>125 mg (n=56) | Luvadaxistat<br>500 mg (n=55) |
|-------------------------------------------|----------------|------------------------------|-------------------------------|-------------------------------|
| PANSS NSFS<br>(Primary<br>Endpoint)       | Not Met        | Not Met                      | Not Met                       | Not Met                       |
| Change from<br>Baseline at<br>Week 12     | N/A            | N/A                          | N/A                           | N/A                           |
| BACS Composite Score (Secondary Endpoint) | -              | Statistically<br>Significant | No Significant<br>Improvement | No Significant<br>Improvement |
| p-value vs.<br>Placebo                    | -              | p = 0.031 (one-<br>sided)[4] | N/A                           | N/A                           |
| SCoRS Interviewer Total Score (Secondary) | -              | Statistically<br>Significant | No Significant<br>Improvement | No Significant<br>Improvement |
| p-value vs.<br>Placebo                    | -              | p = 0.011 (one-<br>sided)[4] | N/A                           | N/A                           |

N/A: Specific quantitative data on the least squares mean change from baseline for all arms of the INTERACT trial have not been fully disclosed in available publications. The trial did not meet its primary endpoint.

### **ERUDITE Study**

Following the cognitive signal observed in the INTERACT study, the ERUDITE study was initiated. This Phase II trial was a randomized, double-blind, placebo-controlled study specifically designed to evaluate the efficacy of **Luvadaxistat** in adults with cognitive impairment associated with schizophrenia (CIAS).[1][6]

Primary Outcome: Cognitive Function



The ERUDITE study failed to meet its primary endpoint for improving cognitive impairment.[1] [6] The trial did not replicate the positive findings for cognitive endpoints that were observed in the INTERACT study.[6] Neurocrine Biosciences, the company developing the drug, cited large variability in cognitive measures and a potential imbalance in the baseline characteristics of enrolled subjects as confounding factors.[1] Following these results, the further development of **Luvadaxistat** for schizophrenia was discontinued.[1]

| Outcome Measure                      | Placebo | Luvadaxistat |
|--------------------------------------|---------|--------------|
| Primary Cognitive Endpoint           | Not Met | Not Met      |
| Statistical Significance vs. Placebo | N/A     | N/A          |

N/A: Detailed quantitative results from the ERUDITE study have not been publicly released. The study did not meet its primary endpoint.

### **Comparison with Alternative Treatments**

**Luvadaxistat**'s journey highlights the significant challenges in developing effective treatments for negative symptoms and cognitive impairment in schizophrenia, which remain areas of high unmet medical need.

#### For Negative Symptoms:

Currently, no medications are approved specifically for the treatment of primary negative symptoms.[7] While second-generation antipsychotics may offer some benefit over first-generation agents, the effect is often modest.[8] Other investigational approaches have included antidepressants and glutamatergic agents, though with mixed results.[8]

#### For Cognitive Impairment (CIAS):

Similarly, there are no approved pharmacological treatments for CIAS. The mainstay of management involves cognitive remediation, a behavioral training-based intervention. The failure of **Luvadaxistat** in the ERUDITE study is part of a larger pattern of setbacks for drugs targeting CIAS through various mechanisms.



## **Experimental Protocols INTERACT Study (NCT03382639) Methodology**

- Study Design: A Phase II, 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 256 adult patients with a diagnosis of schizophrenia, stable on their current antipsychotic medication, and with persistent negative symptoms.[4]
- Intervention: Patients were randomized to one of four treatment arms: Luvadaxistat 50 mg, Luvadaxistat 125 mg, Luvadaxistat 500 mg, or placebo, administered once daily as an adjunct to their ongoing antipsychotic treatment.
- Primary Outcome Measure: The change from baseline to week 12 in the PANSS Negative Symptom Factor Score (PANSS NSFS).[4]
- Secondary Outcome Measures: Included the change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition Rating Scale (SCoRS) total score.[4]

### **ERUDITE Study Methodology**

- Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.
   [6]
- Participants: Adult patients with schizophrenia who have cognitive impairment.[6]
- Intervention: Luvadaxistat versus placebo.
- Primary Outcome Measure: An endpoint designed to assess improvement in cognitive impairment.[6]

## Mandatory Visualizations Signaling Pathway of Luvadaxistat





Click to download full resolution via product page

Caption: Mechanism of action of Luvadaxistat.

### **Experimental Workflow of the INTERACT Study**





#### Click to download full resolution via product page

Caption: High-level workflow of the INTERACT clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. nrtimes.co.uk [nrtimes.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. The D-amino acid oxidase inhibitor luvadaxistat improves mismatch negativity in patients with schizophrenia in a randomized trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. INTERACT: a randomized phase 2 study of the DAAO inhibitor luvadaxistat in adults with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia [prnewswire.com]
- 7. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Cross-study analysis of Luvadaxistat's efficacy in different schizophrenia patient populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#cross-study-analysis-of-luvadaxistat-s-efficacy-in-different-schizophrenia-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com